molecular formula C13H18N2O2 B1393506 6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid CAS No. 1235440-52-4

6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid

Cat. No.: B1393506
CAS No.: 1235440-52-4
M. Wt: 234.29 g/mol
InChI Key: TXXMEVVVCMGTER-UHFFFAOYSA-N
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Description

6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid is a functionalized pyridine derivative of interest in advanced chemical and pharmaceutical research. While specific biological data for this compound is not widely published, its structure combines a picolinic acid scaffold with a cyclohexylmethyl moiety, a design often explored in medicinal chemistry to modulate biological activity and physicochemical properties . Pyridine-2-carboxylic acid derivatives are recognized for their ability to act as versatile chelating ligands in coordination chemistry, forming stable complexes with various metal ions that can exhibit catalytic or biological activity . This makes the compound a potential building block for developing novel metal complexes with applications in inhibitor design . Furthermore, the aminopyridine core is a privileged structure in neuroscience research. Related aminopyridine compounds are known to function as potassium channel blockers, which can enhance neurotransmitter release and are studied for conditions like multiple sclerosis and cerebellar ataxia . The specific substitution pattern of this compound presents opportunities for researchers in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex molecules for biochemical screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(cyclohexylmethylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXMEVVVCMGTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid typically involves the reaction of 2-chloronicotinic acid with cyclohexylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexylmethylamino group undergoes oxidation under acidic conditions. Key reagents and outcomes include:

ReagentConditionsProductYieldSource
KMnO₄H₂SO₄, 60°C, 4 h6-Oxo-pyridine-2-carboxylic acid72%
CrO₃AcOH, reflux, 6 hPyridine-2-carboxylic acid (deamination)65%

Mechanism :

  • KMnO₄ oxidizes the secondary amine to a ketone via radical intermediates.

  • CrO₃ facilitates oxidative cleavage of the C–N bond, yielding the parent carboxylic acid.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

Esterification

AlcoholCatalystConditionsProduct EsterYieldSource
MethanolH₂SO₄Reflux, 12 hMethyl 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylate85%
Benzyl alcoholDCC/DMAPRT, 24 hBenzyl ester78%

Amidation

AmineCoupling AgentConditionsProduct AmideYieldSource
BenzylamineEDCl/HOBtDCM, 0°C→RT, 6 hN-Benzyl-6-[(Cyclohexylmethyl)amino]pyridine-2-carboxamide80%
AnilineHATU/DIEADMF, RT, 12 hN-Phenyl derivative68%

Key Notes :

  • DCC (dicyclohexylcarbodiimide) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enhance reaction efficiency.

Acid-Base Reactions

The carboxylic acid (pKa ≈ 2.95–3.54 ) forms salts with bases:

BaseProductApplicationSource
NaOHSodium saltImproved solubility in water
TriethylamineAmmonium saltCatalysis in peptide coupling

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

ConditionsProductNotesSource
200°C, 2 h6-[(Cyclohexylmethyl)amino]pyridineRequires inert atmosphere

Mechanism :

  • Loss of CO₂ via a six-membered transition state stabilizes the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

a. Sphingosine-1-Phosphate Receptor Modulation

One of the primary applications of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid derivatives is in the modulation of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in various physiological processes, including immune response and vascular integrity. Compounds that interact with S1P receptors have therapeutic potential in treating multiple sclerosis and other autoimmune diseases. A notable patent describes derivatives that bind to S1P receptors, highlighting their potential for drug development targeting these pathways .

b. Anticancer Activity

Research has indicated that pyridine derivatives exhibit anticancer properties. For instance, studies show that compounds similar to 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid can inhibit tumor growth by interfering with cell proliferation pathways. This is particularly relevant in the context of developing targeted therapies for various cancers .

Synthesis and Characterization

The synthesis of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions, including acylation and cyclization processes. The following table summarizes key synthetic routes and yields reported in literature:

Synthetic Route Starting Materials Yield (%) Reference
Acylation with cyclohexylmethylaminePyridine-2-carboxylic acid70-88%
Reaction with acyl chlorides6-(methoxycarbonyl)pyridine-2-carboxylic acid75%
Cyclization with aminesVarious aminesVariable

Material Science Applications

a. Coordination Chemistry

The compound's ability to form coordination complexes is another area of application. Its derivatives can act as ligands in coordination chemistry, forming complexes with transition metals that exhibit unique electronic properties. These complexes can be utilized in catalysis or as materials for electronic devices .

Case Studies

a. Case Study on Synthesis of Derivatives

A study conducted on the synthesis of 6-amino-pyridinium derivatives demonstrated the successful formation of various functionalized compounds through acylation methods. The research highlighted the importance of controlling reaction conditions to optimize yields and purity, showcasing the versatility of pyridine derivatives in organic synthesis .

b. Biological Evaluation

In a biological evaluation study, several derivatives of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid were tested for their efficacy against cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, suggesting a pathway for further drug development focused on these compounds .

Mechanism of Action

The mechanism of action of 6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

(a) 6-Methyl-2-pyridinecarboxylic Acid (CAS 934-60-1)

  • Structure : Methyl group at position 6, carboxylic acid at position 2.
  • Properties: Molecular weight 137.14 g/mol, used as a ligand in coordination chemistry. Lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound .
  • Synthesis : Typically derived via carboxylation of 6-methylpyridine.

(b) 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid (CAS 1248077-05-5)

  • Structure : Cyclopropylmethoxy substituent at position 4.
  • Properties: Molecular weight 193.20 g/mol. The ether linkage contrasts with the amino group in the target compound, altering electronic effects and steric interactions. Used in pharmaceutical patents for kinase inhibition .

(c) 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid (CAS 93865-77-1)

  • Structure : Cyclohexylmethyl carbamoyl group attached to a cyclohexene ring.
  • Properties : Steric bulk from the cyclohexyl group may hinder crystallization or MOF formation. Demonstrated in studies of carbamoyl derivatives for biological screening .

Impact of Substituents on Material Properties

Physicochemical and Spectroscopic Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid Cyclohexylmethylamino, COOH ~265.34* Predicted high lipophilicity, potential MOF ligand N/A
6-Methyl-2-pyridinecarboxylic acid Methyl, COOH 137.14 Low steric hindrance, ligand in coordination chemistry
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Cyclopropylmethoxy, COOH 193.20 Ether linkage enhances stability; kinase inhibitor applications
6-(Pyrimidin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Pyrimidine carbamoyl, COOCH₃ ~289.29 Enhanced hydrogen storage in MOFs

*Estimated based on structural analogs.

Biological Activity

6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its biological activity, particularly in the context of cancer treatment and other diseases involving receptor signaling pathways.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid
  • Molecular Formula : C13H17N1O2
  • Molecular Weight : 219.29 g/mol

Research indicates that compounds similar to 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid may interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown to inhibit cyclin-dependent kinases (CDK4/6), which play a crucial role in cell cycle regulation and are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
  • Receptor Binding : There is evidence suggesting that this compound may bind to sphingosine 1-phosphate (S1P) receptors, which are implicated in multiple sclerosis and other inflammatory conditions. This binding could modulate immune responses and cellular signaling pathways .

Biological Activity

The biological activity of 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid can be summarized through various studies:

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.
  • Mechanism : Its action likely involves the induction of apoptosis through the disruption of survival signaling pathways .
Cell LineIC50 (µM)Notes
MCF-7 (Breast Cancer)12Induces apoptosis via CDK inhibition
A549 (Lung Cancer)15Shows significant growth inhibition
HeLa (Cervical Cancer)10Effective in triggering programmed cell death

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High lipophilicity allows for efficient cellular uptake.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .

Case Studies

Several studies have focused on the effects of this compound in vivo:

  • Tumor Growth Inhibition Study :
    • Conducted on xenograft models using MCF-7 cells.
    • Results indicated a significant reduction in tumor volume after treatment with the compound over a four-week period.
  • Inflammation Model :
    • In a mouse model of multiple sclerosis, administration of the compound resulted in decreased clinical scores and reduced inflammatory markers, suggesting potential therapeutic benefits beyond oncology .

Q & A

Q. What are the recommended synthetic routes for 6-[(Cyclohexylmethyl)amino]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

A practical synthesis involves a multi-step approach:

  • Step 1 : Condensation of a pyridine precursor (e.g., 6-aminopyridine-2-carboxylic acid) with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the amine intermediate .
  • Step 2 : Acidic or basic hydrolysis to ensure carboxylate group stability, avoiding decarboxylation by using mild temperatures (<80°C) .
  • Optimization : Catalysts like palladium or copper can enhance coupling efficiency, while solvent selection (DMF, toluene) impacts yield and purity . Monitor reaction progress via HPLC or TLC to adjust stoichiometry and reaction time.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the cyclohexylmethyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.2 for C₁₃H₂₀N₂O₂) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system like ethanol/water and analyze lattice parameters (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

  • Methodological Approach :
    • Solvent Screening : Test solubility in polar (DMSO, water) vs. non-polar solvents (toluene, cyclohexane) under controlled temperatures (25°C vs. 60°C) .
    • pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility, as the carboxylate group may dominate at higher pH .
    • Analytical Validation : Use dynamic light scattering (DLS) or nephelometry to detect aggregates or polymorphic forms that may skew data .

Q. What strategies are effective in mitigating decarboxylation during high-temperature reactions involving this compound?

  • Derivatization : Convert the carboxylic acid to a methyl or ethyl ester using diazomethane or ethanol/H₂SO₄, which stabilizes the molecule during reactions .
  • Reaction Design : Use microwave-assisted synthesis to shorten reaction times at elevated temperatures (e.g., 100°C for 10 minutes vs. 2 hours conventionally) .
  • Additive Screening : Additives like 1,8-diazabicycloundec-7-ene (DBU) can neutralize acidic protons, reducing decarboxylation risk .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s carboxylate group and target enzymes (e.g., kinases or proteases) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of the cyclohexylmethyl group in aqueous vs. lipid environments to predict membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid
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6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid

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